N-cyclopropyl-2-{[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
Description
N-CYCLOPROPYL-2-{[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE: is a complex organic compound that features a cyclopropyl group, an isoindole moiety, and a thiadiazole ring
Properties
Molecular Formula |
C15H12N4O3S2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H12N4O3S2/c20-11(16-8-5-6-8)7-23-15-18-17-14(24-15)19-12(21)9-3-1-2-4-10(9)13(19)22/h1-4,8H,5-7H2,(H,16,20) |
InChI Key |
STKLKCHZGJTMRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CSC2=NN=C(S2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with cyclopropylamine, isoindole-1,3-dione, and 2-amino-1,3,4-thiadiazole.
Step 1: Cyclopropylamine reacts with isoindole-1,3-dione in the presence of a suitable base (e.g., triethylamine) to form N-cyclopropyl-isoindole-1,3-dione.
Step 2: The intermediate N-cyclopropyl-isoindole-1,3-dione is then reacted with 2-amino-1,3,4-thiadiazole under reflux conditions in a polar solvent (e.g., dimethylformamide) to yield the final product, N-CYCLOPROPYL-2-{[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE.
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. Key considerations include optimizing reaction conditions to maximize yield and purity, ensuring the availability of high-quality starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoindole moiety, potentially converting it to a dihydroisoindole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl group or the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroisoindole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a precursor for the development of novel heterocyclic compounds.
Biology:
- It has potential applications in the study of enzyme inhibition and protein-ligand interactions.
- It can be used in the design of bioactive molecules for drug discovery.
Medicine:
- The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- It is used in the development of new pharmaceuticals targeting specific biological pathways.
Industry:
- The compound is utilized in the production of specialty chemicals and advanced materials.
- It is employed in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
N-CYCLOPROPYL-2-{[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE: can be compared to other compounds containing isoindole, thiadiazole, or cyclopropyl groups.
Uniqueness:
- The combination of isoindole, thiadiazole, and cyclopropyl groups in a single molecule is unique and contributes to its distinct chemical and biological properties.
- The compound’s structural complexity and potential for diverse chemical reactions make it a valuable tool in synthetic and medicinal chemistry.
Comparison with Similar Compounds
- N-CYCLOPROPYL-2-{[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE
- N-CYCLOPROPYL-2-{[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE
- N-CYCLOPROPYL-2-{[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE
N-CYCLOPROPYL-2-{[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
